molecular formula C23H19ClN4O4 B10901240 3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

Cat. No.: B10901240
M. Wt: 450.9 g/mol
InChI Key: WCRJNKGVKPIFER-WQRHYEAKSA-N
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Description

3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and a pyrazolylidene moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolylidene moiety: This can be achieved through the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the pyrazolylidene intermediate with 3-chlorobenzaldehyde.

    Cyclization and hydroxylation: The final step includes cyclization and hydroxylation reactions to form the pyrimidinedione ring.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE include:

    3-(4-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: This compound differs by the position of the chlorine atom on the phenyl ring.

    3-(3-CHLOROPHENYL)-5-{[1-(3,5-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: This compound differs by the position of the methyl groups on the phenyl ring.

The uniqueness of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C23H19ClN4O4/c1-12-7-8-17(9-13(12)2)28-22(31)18(14(3)26-28)11-19-20(29)25-23(32)27(21(19)30)16-6-4-5-15(24)10-16/h4-11,30H,1-3H3,(H,25,29,32)/b18-11-

InChI Key

WCRJNKGVKPIFER-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)/C(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)C(=N2)C)C

Origin of Product

United States

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